molecular formula C6H13NO2S B1386296 N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide CAS No. 863248-54-8

N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide

Cat. No. B1386296
CAS RN: 863248-54-8
M. Wt: 163.24 g/mol
InChI Key: GZCQKWYJTWFNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is a heterocyclic organic compound . Its IUPAC name is N-methyl-1,1-dioxothian-4-amine . The molecular weight is 199.7 and the molecular formula is C6H14ClNO2S .


Molecular Structure Analysis

The InChI Key for “N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is SKCUNZJJXXZULG . It has 3 H-Bond acceptors and 2 H-Bond donors .


Physical And Chemical Properties Analysis

The exact mass of “N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is 199.04300 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of various heterocycles. Heterocyclic compounds are crucial in medicinal chemistry due to their biological activity. The sulfur dioxide moiety in the compound can facilitate the formation of benzimidazoles , 4-aminoquinazolines , and oxadiazoles , which are core structures in many pharmacologically active molecules .

Preparation of Amidoximes

N-methyl-1,1-dioxothian-4-amine: is used in the one-pot synthesis of N-substituted amidoximes. These amidoximes are key intermediates in producing 1,2,4-oxadiazol-5-ones , compounds with potential applications in drug development due to their good cell permeability and oral bioavailability .

Nitrogen-Transfer Reagent

The compound has been employed as a nitrogen-transfer reagent in the synthesis of symmetrical primary, secondary, and tertiary alkyl amines. This method is significant for creating amines under normal atmospheric conditions with excellent yields, which are important in industrial applications .

Coordination Chemistry

In coordination chemistry, N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide acts as a ligand that can chelate metal ions. This property is exploited in the synthesis of metal complexes, which have applications ranging from catalysis to materials science .

Prodrug Formulation

Due to its ability to improve cell permeability and oral bioavailability, the compound is studied for its use in prodrug formulations. Prodrugs are designed to enhance the pharmacokinetic profiles of active drugs, making them more effective in clinical applications .

Organic Synthesis

The compound is utilized in various condensation reactions for the preparation of dipeptides , spiroimidazolones , and tetrahydrocarbazoles . These molecules are valuable in the development of new pharmaceuticals and agrochemicals .

Pharmaceutical Testing

It is also used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods, which is crucial for drug approval and quality control processes .

Research and Experimental Use

Lastly, N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide is offered for experimental and research use, indicating its potential in various scientific studies that could lead to novel applications in the future .

properties

IUPAC Name

N-methyl-1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-6-2-4-10(8,9)5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCQKWYJTWFNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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